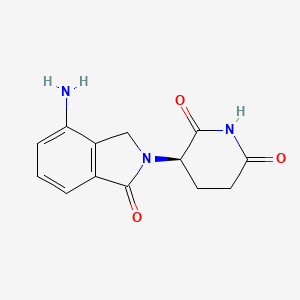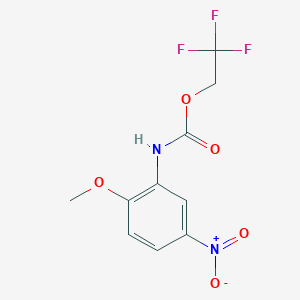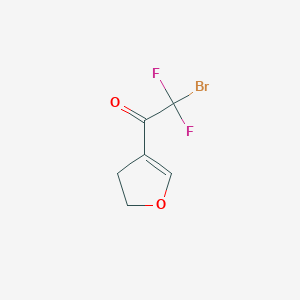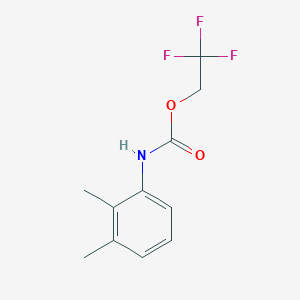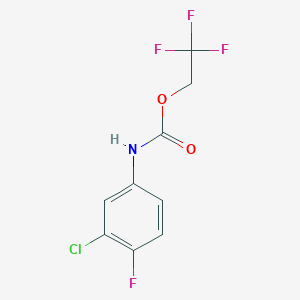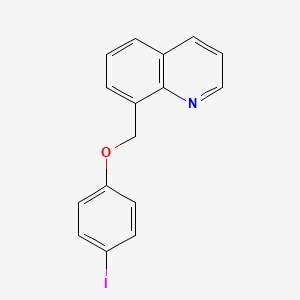
8-(4-Iodophenoxymethyl)quinoline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
Quinoline and its derivatives, including 8-(4-Iodophenoxymethyl)quinoline, are pivotal in drug discovery due to their broad spectrum of biological activities. They serve as a vital scaffold for synthesizing compounds with potential pharmacological effects . The iodine substituent on the phenoxymethyl group can enhance the molecule’s reactivity, making it a valuable intermediate in creating targeted drug molecules.
Anticancer Research
The structural features of quinoline derivatives allow them to interact with DNA, inhibit DNA synthesis, and induce oxidative stress, which are crucial mechanisms in cancer therapy. Researchers are exploring 8-(4-Iodophenoxymethyl)quinoline for its potential to bind with DNA and disrupt cancer cell proliferation .
Anti-Inflammatory and COX-2 Inhibition
Substituents on the quinoline ring, such as the 4-iodophenoxymethyl group, have shown to increase the lipophilic properties of the molecule, which in turn enhances its COX-2 inhibitory potency and selectivity. This makes it a candidate for developing new anti-inflammatory drugs .
Antimicrobial and Antituberculosis Agents
Quinoline compounds have been recognized for their antimicrobial properties. The introduction of specific functional groups, like the iodophenoxymethyl group, can lead to derivatives with improved activity against various bacterial strains, including those causing tuberculosis .
Antimalarial Activity
Quinolines are historically known for their antimalarial properties. The structural modification of quinoline derivatives can lead to new compounds with potent antimalarial activity, which is crucial in the fight against drug-resistant strains of malaria .
Antioxidant Properties
The unique structure of quinoline derivatives imparts them with the ability to act as antioxidants. These compounds can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing various diseases .
Cardiovascular Therapeutics
Due to their diverse biological activities, quinoline derivatives are being studied for their potential applications in treating cardiovascular diseases. They may offer new avenues for therapeutic intervention in conditions like hypertension and arrhythmias .
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, 8-(4-Iodophenoxymethyl)quinoline is used as an intermediate for constructing complex molecules. Its reactivity, particularly due to the iodine atom, allows for various transformations that are essential in synthesizing new organic compounds .
Eigenschaften
IUPAC Name |
8-[(4-iodophenoxy)methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMSNRSTHJSBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Iodophenoxymethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





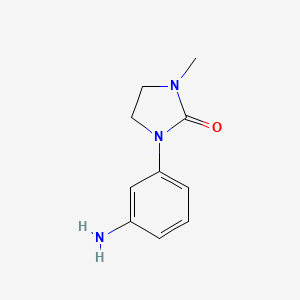


![5-[(Methylsulfanyl)methyl]furan-2-carbaldehyde](/img/structure/B1519260.png)
![[1-(3-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519262.png)
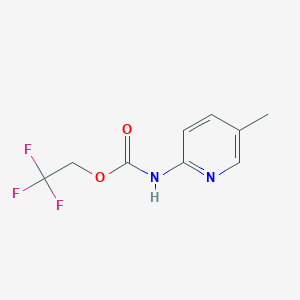
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
